(4-(1H-indole-3-carbonothioyl)piperazin-1-yl)(4-methoxyphenyl)methanethione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, a piperazine ring, and a methoxyphenyl group. Indole is a heterocyclic system that provides the skeleton to many important synthetic drug molecules . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The methoxyphenyl group is a common functional group in organic chemistry.Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
This compound, as part of a broader class of bis(heteroaryl)piperazines (BHAPs), has been identified for its potent inhibition of HIV-1 reverse transcriptase. This activity makes it a candidate for consideration in HIV-1 treatment strategies (Romero et al., 1994).
Antimicrobial Activity
Some derivatives of the compound have shown variable and modest antimicrobial activity against certain strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Properties
Bis-indole derivatives, closely related to the compound , have been evaluated for antitumor activity. Some derivatives showed promising results against various human cancer cell lines (Andreani et al., 2008).
Dopamine Receptor Binding
Studies have examined compounds structurally similar to (4-(1H-indole-3-carbonothioyl)piperazin-1-yl)(4-methoxyphenyl)methanethione for their selectivity and affinity towards D2 dopamine receptors. Such compounds could be useful in designing receptor-selective ligands for various neurological applications (Luedtke et al., 2012).
Antifungal and Antibacterial Activities
Certain analogues of the compound have shown promising antifungal and antibacterial activities. This includes their potential as enzyme inhibitors, highlighting their relevance in medicinal chemistry (Mermer et al., 2018).
Inhibitors of Tubulin Polymerization
Derivatives of the compound have been identified as potent inhibitors of tubulin polymerization, indicating potential applications in cancer therapy (Prinz et al., 2017).
Targeting Bacterial Persisters
Certain compounds in this class have been shown to selectively kill bacterial persisters, which are typically tolerant to antibiotic treatment. This could lead to new approaches in treating persistent bacterial infections (Kim et al., 2011).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
[4-(1H-indole-3-carbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS2/c1-25-16-8-6-15(7-9-16)20(26)23-10-12-24(13-11-23)21(27)18-14-22-19-5-3-2-4-17(18)19/h2-9,14,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXRJOASGWWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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